Benzenesulfonic acid, 4,4',4'',4'''-methanetetrayltetrakis-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

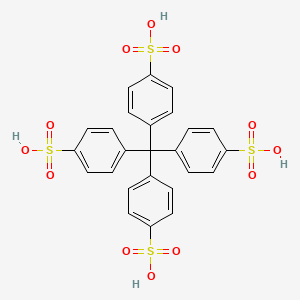

Benzenesulfonic acid, 4,4’,4’‘,4’‘’-methanetetrayltetrakis-, also known as tetrakis(4-sulfophenyl)methane, is an organosulfur compound with the molecular formula C25H20O12S4. This compound is characterized by the presence of four benzenesulfonic acid groups attached to a central methane carbon atom. It is a white crystalline solid that is soluble in water and ethanol, making it a versatile compound in various chemical applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, 4,4’,4’‘,4’‘’-methanetetrayltetrakis- typically involves the sulfonation of benzene derivatives. One common method is the reaction of benzene with sulfur trioxide in the presence of fuming sulfuric acid (oleum). This process introduces sulfonic acid groups (-SO3H) into the benzene ring, resulting in the formation of benzenesulfonic acid derivatives .

Industrial Production Methods

Industrial production of benzenesulfonic acid, 4,4’,4’‘,4’‘’-methanetetrayltetrakis- follows similar synthetic routes but on a larger scale. The process involves the controlled sulfonation of benzene using sulfur trioxide and fuming sulfuric acid under specific temperature and pressure conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

Benzenesulfonic acid, 4,4’,4’‘,4’‘’-methanetetrayltetrakis- undergoes various chemical reactions, including:

Oxidation: The sulfonic acid groups can be oxidized to form sulfonyl chlorides or sulfonamides.

Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonic esters or sulfonyl hydrides.

Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and alkylation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

Oxidation: Sulfonyl chlorides, sulfonamides.

Reduction: Sulfonic esters, sulfonyl hydrides.

Substitution: Nitrated, halogenated, and alkylated benzene derivatives.

Aplicaciones Científicas De Investigación

Benzenesulfonic acid, 4,4’,4’‘,4’‘’-methanetetrayltetrakis- has a wide range of applications in scientific research:

Chemistry: Used as a catalyst in various organic reactions, including esterification and alkylation.

Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.

Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Industry: Applied in the production of dyes, detergents, and surfactants

Mecanismo De Acción

The mechanism of action of benzenesulfonic acid, 4,4’,4’‘,4’‘’-methanetetrayltetrakis- involves its ability to act as a strong acid and a sulfonating agent. The sulfonic acid groups (-SO3H) can donate protons (H+) in aqueous solutions, making the compound highly acidic. Additionally, the sulfonic acid groups can participate in sulfonation reactions, introducing sulfonic acid groups into other organic molecules. This property is exploited in various chemical synthesis processes .

Comparación Con Compuestos Similares

Similar Compounds

Benzenesulfonic acid: The simplest aromatic sulfonic acid with a single sulfonic acid group attached to a benzene ring.

p-Toluenesulfonic acid: A derivative of benzenesulfonic acid with a methyl group attached to the benzene ring.

Sulfanilic acid: An aromatic sulfonic acid with an amino group attached to the benzene ring

Uniqueness

Benzenesulfonic acid, 4,4’,4’‘,4’‘’-methanetetrayltetrakis- is unique due to the presence of four sulfonic acid groups attached to a central methane carbon atom. This structure imparts distinct chemical properties, such as increased acidity and multiple reactive sites for chemical reactions, making it more versatile compared to simpler sulfonic acids .

Actividad Biológica

Benzenesulfonic acid, specifically the compound 4,4',4'',4'''-methanetetrayltetrakis-, is a complex chemical structure with significant biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

The compound 4,4',4'',4'''-methanetetrayltetrakis-benzenesulfonic acid consists of a central carbon atom bonded to four benzenesulfonic acid groups. Its chemical formula is C24H30O12S4, and it exhibits unique physicochemical properties that influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 570.65 g/mol |

| Boiling Point | 171 °C |

| Melting Point | 43 °C |

| Density | 1.32 g/cm³ |

| Solubility | Water-soluble (930 g/L) |

Cardiovascular Effects

Research indicates that certain sulfonamide derivatives can significantly affect cardiovascular parameters. A study highlighted that compounds similar to benzenesulfonic acid can alter perfusion pressure in a time-dependent manner. Specifically, the derivative 4-(2-aminoethyl)-benzenesulfonamide was observed to decrease perfusion pressure and coronary resistance, suggesting potential therapeutic applications in managing blood pressure through calcium channel modulation .

Antimicrobial Properties

Benzenesulfonic acid derivatives have demonstrated antimicrobial activity against various pathogens. In laboratory settings, these compounds have shown efficacy against both gram-positive and gram-negative bacteria. Their mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymatic pathways critical for bacterial survival .

Case Studies

Several case studies illustrate the practical applications of benzenesulfonic acid in environmental and health-related fields:

-

Surfactant Enhanced Oil Recovery (SEOR) :

- Application : Utilized in the remediation of petroleum hydrocarbons.

- Findings : In a field application involving contaminated groundwater, over 85% of the surfactant volume was recovered after treatment with benzenesulfonic acid, significantly reducing total petroleum hydrocarbons (TPH) levels below regulatory standards .

- Pilot Tests for Jet Fuel Removal :

The biological activity of benzenesulfonic acid derivatives is attributed to several mechanisms:

- Calcium Channel Modulation : As mentioned earlier, certain derivatives can inhibit L-type calcium channels, leading to decreased cardiac contractility and lower blood pressure .

- Antimicrobial Action : The disruption of microbial cell integrity is facilitated by interference with cell wall synthesis and metabolic pathways critical for growth and replication .

- Biodegradability : Benzenesulfonic acids are noted for their low toxicity and biodegradability, making them suitable for environmental applications without posing significant ecological risks .

Propiedades

IUPAC Name |

4-[tris(4-sulfophenyl)methyl]benzenesulfonic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20O12S4/c26-38(27,28)21-9-1-17(2-10-21)25(18-3-11-22(12-4-18)39(29,30)31,19-5-13-23(14-6-19)40(32,33)34)20-7-15-24(16-8-20)41(35,36)37/h1-16H,(H,26,27,28)(H,29,30,31)(H,32,33,34)(H,35,36,37) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOTMECWQMVXSSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)S(=O)(=O)O)(C3=CC=C(C=C3)S(=O)(=O)O)C4=CC=C(C=C4)S(=O)(=O)O)S(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20O12S4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

640.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.